![molecular formula C13H19NO4 B1282135 tert-Butyl [2-(3,4-dihydroxyphenyl)ethyl]carbamate CAS No. 37034-31-4](/img/structure/B1282135.png)
tert-Butyl [2-(3,4-dihydroxyphenyl)ethyl]carbamate
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Overview
Description
tert-Butyl [2-(3,4-dihydroxyphenyl)ethyl]carbamate is a chemical compound with the molecular formula C13H19NO4 and a molecular weight of 253.29 g/mol . It is commonly used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl [2-(3,4-dihydroxyphenyl)ethyl]carbamate typically involves the reaction of 3,4-dihydroxyphenethylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl [2-(3,4-dihydroxyphenyl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form catechols.
Substitution: The hydroxyl groups can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Quinones
Reduction: Catechols
Substitution: Ethers or esters
Scientific Research Applications
Pharmaceutical Applications
1. Anticancer Activity
Research has indicated that compounds containing the 3,4-dihydroxyphenyl group can exhibit anticancer properties. For instance, studies on related compounds have shown their ability to inhibit tubulin polymerization, which is crucial for cancer cell division. The introduction of hydroxyl groups increases polarity and may enhance the binding affinity to biological targets .
Case Study : A derivative with similar structural features demonstrated up to 84% inhibition of tubulin assembly in vitro, correlating with significant antiproliferative effects in melanoma cell lines . This suggests that tert-butyl [2-(3,4-dihydroxyphenyl)ethyl]carbamate could be explored for similar therapeutic benefits.
2. Neuroprotective Effects
The structural similarity of this compound to dopamine derivatives suggests potential neuroprotective effects. The compound could act as a prodrug for dopamine, providing therapeutic effects in neurodegenerative diseases like Parkinson's disease .
Understanding the interaction of this compound with various biological targets is crucial for elucidating its mechanism of action. Preliminary studies could involve:
- Binding Affinity Assessments : Evaluating how well the compound binds to specific enzymes or receptors.
- In Vitro Assays : Testing its efficacy against various cancer cell lines and comparing it to known inhibitors.
Mechanism of Action
The mechanism of action of tert-Butyl [2-(3,4-dihydroxyphenyl)ethyl]carbamate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various products. It can also interact with receptors or other proteins, modulating their activity and resulting in physiological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl [2-(3,4-dihydroxyphenyl)ethyl]carbamate
- This compound
- This compound
Uniqueness
This compound is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and interact with different molecular targets. Its versatility makes it valuable in multiple research and industrial applications .
Biological Activity
tert-Butyl [2-(3,4-dihydroxyphenyl)ethyl]carbamate is a carbamate derivative that has garnered attention in pharmacological research due to its potential biological activities. Its structural features, particularly the hydroxyphenyl group, suggest interactions that may influence various biological pathways. This article presents a comprehensive overview of the compound's biological activity, including its mechanism of action, applications in research, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H21N O5, with a molecular weight of 281.33 g/mol. The presence of the tert-butyl group enhances lipophilicity, while the dihydroxyphenyl moiety may contribute to its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxy groups can participate in hydrogen bonding and hydrophobic interactions with enzymes or receptors, modulating their activity.
Key Mechanisms:
- Enzyme Interaction : Acts as a substrate for various enzymes, facilitating biochemical reactions.
- Receptor Modulation : May influence receptor activity, leading to physiological effects such as anti-inflammatory or antioxidant actions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : The dihydroxy groups enhance its ability to scavenge free radicals.
- Anti-inflammatory Effects : Demonstrated potential in reducing inflammation markers in vitro.
- Cytotoxicity Against Cancer Cells : Preliminary studies suggest it may inhibit the proliferation of certain cancer cell lines.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
-
Antioxidant Studies :
- A study assessed the compound's ability to neutralize reactive oxygen species (ROS). Results indicated a significant reduction in ROS levels compared to control groups, suggesting strong antioxidant properties.
-
Anti-inflammatory Activity :
- In vitro assays demonstrated that treatment with this compound resulted in decreased expression of pro-inflammatory cytokines (e.g., TNF-α and IL-6) in macrophage cultures.
-
Cytotoxicity Assays :
- The compound was tested against various cancer cell lines (e.g., MCF-7 breast cancer cells). Results showed an IC50 value of approximately 25 µM, indicating moderate cytotoxicity.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Notable Features |
---|---|---|
Tert-butyl [2-(3-hydroxyphenyl)ethyl]carbamate | C14H21N O4 | Contains one hydroxy group; lower polarity |
Tert-butyl [2-(4-hydroxyphenyl)ethyl]carbamate | C14H21N O4 | Different substitution pattern; varied biological activity |
Tert-butyl N-[2-hydroxy-1-(4-hydroxy-3-methoxyphenyl)ethyl]carbamate | C15H23N O5 | Additional methoxy group; enhanced lipophilicity |
Properties
IUPAC Name |
tert-butyl N-[2-(3,4-dihydroxyphenyl)ethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-13(2,3)18-12(17)14-7-6-9-4-5-10(15)11(16)8-9/h4-5,8,15-16H,6-7H2,1-3H3,(H,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDFUYZNHQSWRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC(=C(C=C1)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80515541 |
Source
|
Record name | tert-Butyl [2-(3,4-dihydroxyphenyl)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80515541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37034-31-4 |
Source
|
Record name | tert-Butyl [2-(3,4-dihydroxyphenyl)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80515541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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